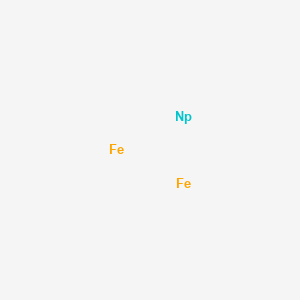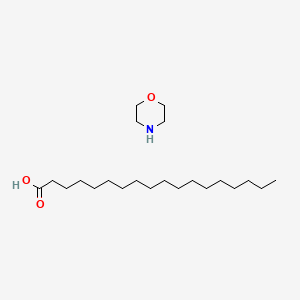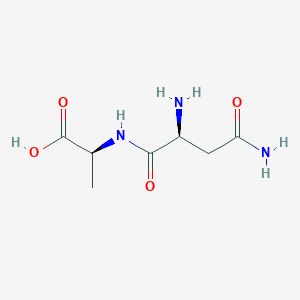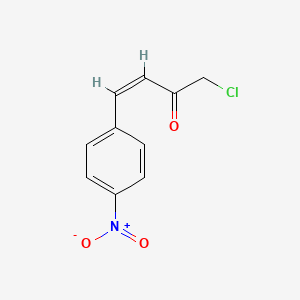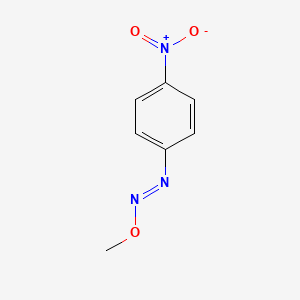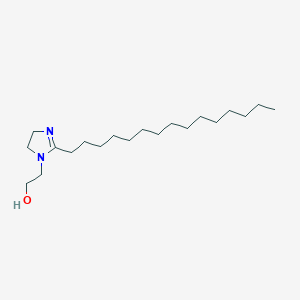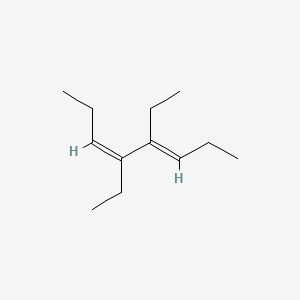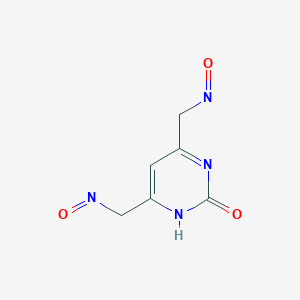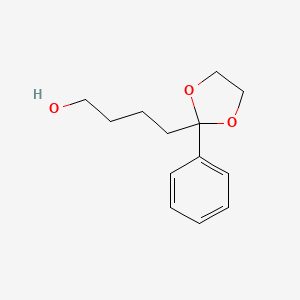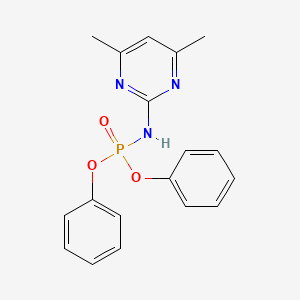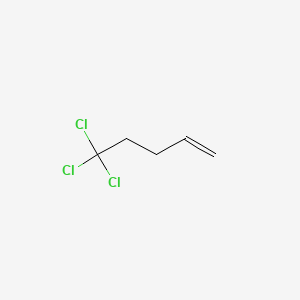![molecular formula C5H10N2 B14716782 1,7-Diazabicyclo[4.1.0]heptane CAS No. 21274-59-9](/img/structure/B14716782.png)
1,7-Diazabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diazabicyclo[410]heptane is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms within a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[4.1.0]heptane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The scalability of these reactions makes them suitable for industrial applications, where the compound can be produced in significant quantities.
化学反応の分析
Types of Reactions
1,7-Diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学的研究の応用
1,7-Diazabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism by which 1,7-Diazabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with two nitrogen atoms, but with a different ring size and structure.
2,7-Diazabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness
1,7-Diazabicyclo[4.1.0]heptane is unique due to its specific ring structure and the positioning of the nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
21274-59-9 |
|---|---|
分子式 |
C5H10N2 |
分子量 |
98.15 g/mol |
IUPAC名 |
1,7-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5(3-1)6-7/h5-6H,1-4H2 |
InChIキー |
VINDUDNHBWRPMY-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


